molecular formula C9H13F3O4 B13022645 Methyl1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate

Methyl1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate

Cat. No.: B13022645
M. Wt: 242.19 g/mol
InChI Key: FCJNLAWNZYJRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a trifluoromethoxy group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate typically involves the trifluoromethylation of cyclohexane derivatives. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired substitution on the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as the preparation of intermediates, purification, and final product isolation. Detailed industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate ester can be reduced to alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce primary alcohols.

Scientific Research Applications

Methyl 1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets. The hydroxyl and carboxylate groups may also play roles in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate
  • Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate

Uniqueness

Methyl 1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds.

Properties

Molecular Formula

C9H13F3O4

Molecular Weight

242.19 g/mol

IUPAC Name

methyl 1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H13F3O4/c1-15-7(13)8(14)4-2-6(3-5-8)16-9(10,11)12/h6,14H,2-5H2,1H3

InChI Key

FCJNLAWNZYJRIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)OC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.